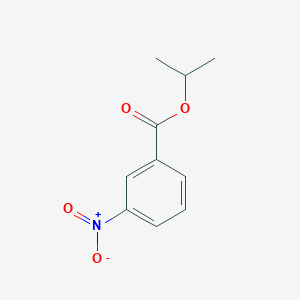![molecular formula C19H34BNO4 B13054131 Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Introduction of the Boronate Ester Group: The boronate ester group is introduced through a borylation reaction.
Protection of Functional Groups: Functional groups such as amines and carboxylates are often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester group, to form corresponding boronic acids or alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Strong Bases: Such as sodium hydroxide or potassium carbonate, used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura reactions.
Boronic Acids: Formed through oxidation of the boronate ester group.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Catalysis: Serves as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boronate ester group can also participate in reversible covalent interactions with biological molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate: Similar boronate ester group but different core structure.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar boronate ester group but different heterocyclic core.
Uniqueness
The uniqueness of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate lies in its spirocyclic structure, which imparts distinct steric and electronic properties. This structural feature can enhance its stability, reactivity, and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H34BNO4 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-11-10-19(13-21)9-8-14(12-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3 |
InChI-Schlüssel |
BGPUXAADTHBFQL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


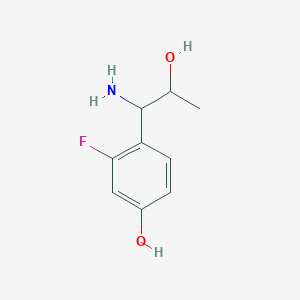
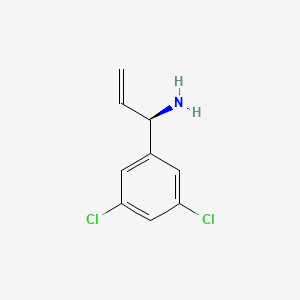

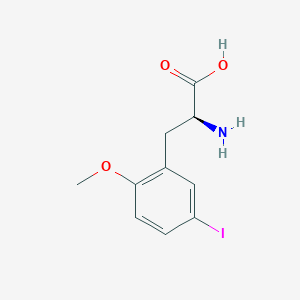
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
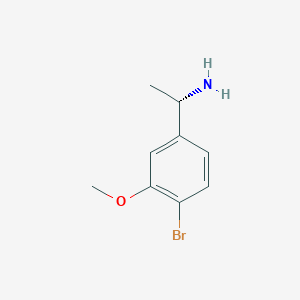
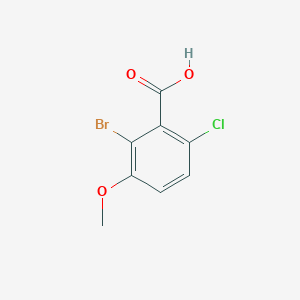
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
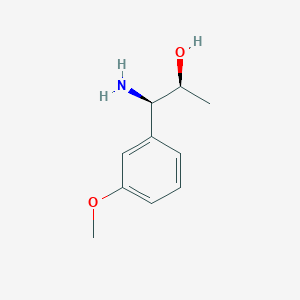
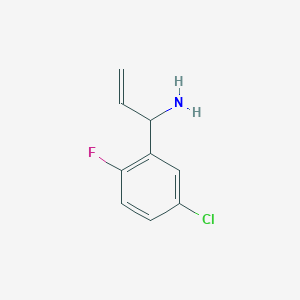
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)

